N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}thiophene-2-carboxamide
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Overview
Description
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a thiophene ring. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzodiazole ring, followed by the introduction of the thiophene ring through cyclization reactions. Key reagents often used in these reactions include:
Benzene derivatives: As starting materials for the benzodiazole ring.
Thiophene derivatives:
Catalysts: Such as palladium or copper catalysts to facilitate cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, THF, methanol, ethanol.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as thiophene-2-carboxamide and thiophene-3-carboxamide.
Benzodiazole derivatives: Including 1H-benzodiazole-5-carboxamide and 1H-benzodiazole-6-carboxamide.
Uniqueness
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of benzodiazole and thiophene rings, which imparts distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20N4O2S/c1-3-17(23)19-9-8-16-21-13-11-12(6-7-14(13)22(16)2)20-18(24)15-5-4-10-25-15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
YGDWGOIMLWZHMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=CS3 |
solubility |
>53.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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